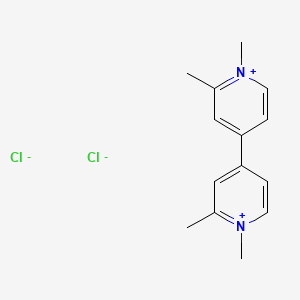

1,1',2,2'-Tetramethylviologen

Descripción

1,1',2,2'-Tetramethylviologen is a viologen derivative characterized by four methyl groups substituted at the 1,1',2,2' positions of the bipyridinium core. Viologens, or 4,4'-bipyridinium salts, are redox-active compounds widely studied for their electron-transfer properties, applications in electrochromic devices, and roles in catalysis. The methyl substituents in this compound likely influence its electronic structure, solubility, and redox behavior compared to unsubstituted or differently substituted viologens. However, none of the provided evidence directly addresses this compound, necessitating extrapolation from structurally related analogs in the literature.

Propiedades

Número CAS |

34758-94-6 |

|---|---|

Fórmula molecular |

C14H18Cl2N2 |

Peso molecular |

285.2 g/mol |

Nombre IUPAC |

4-(1,2-dimethylpyridin-1-ium-4-yl)-1,2-dimethylpyridin-1-ium;dichloride |

InChI |

InChI=1S/C14H18N2.2ClH/c1-11-9-13(5-7-15(11)3)14-6-8-16(4)12(2)10-14;;/h5-10H,1-4H3;2*1H/q+2;;/p-2 |

Clave InChI |

QFNRHHLKRAGKAV-UHFFFAOYSA-L |

SMILES |

CC1=[N+](C=CC(=C1)C2=CC(=[N+](C=C2)C)C)C.[Cl-].[Cl-] |

SMILES canónico |

CC1=[N+](C=CC(=C1)C2=CC(=[N+](C=C2)C)C)C.[Cl-].[Cl-] |

Sinónimos |

1,1',2,2'-tetramethylviologen 1,1',2,2'-tetramethylviologen, bis(methylsulfate) 1,1',2,2'-TMV |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues

a. Methyl Viologen (Paraquat, 1,1'-Dimethyl-4,4'-bipyridinium):

- Structure : Methyl groups at the 1,1' positions of the bipyridinium core.

- SHE) in aqueous solutions, critical for its role as a herbicide and electron mediator .

- Solubility : High water solubility due to its ionic nature, contrasting with 1,1',2,2'-Tetramethylviologen, which may exhibit reduced solubility due to steric hindrance from additional methyl groups.

b. 1,1',2,2'-Tetraphenylethylene ():

- Structure: A non-viologen compound with four phenyl groups substituted at the 1,1',2,2' positions of an ethylene backbone.

- Properties: Used in aggregation-induced emission (AIE) studies.

c. Cyclometallated Ruthenium Complex ():

- Structure : Features a tetramethyl-substituted biphenyl ligand (3,3',5,5'-Tetramethyl-1,1'-biphenyl-4,4'-bipyrazole).

- Relevance : The methyl groups enhance ligand rigidity and metal coordination stability, suggesting analogous steric effects in this compound could modulate redox activity or catalytic performance .

Physicochemical Properties

| Property | This compound (Hypothetical) | Methyl Viologen (Paraquat) | 1,1',2,2'-Tetraphenylethylene |

|---|---|---|---|

| Redox Potential (V) | Estimated −0.3 to −0.5 (vs. SHE) | −0.45 | N/A (Non-redox-active) |

| Solubility | Moderate in polar solvents | High in water | Low (Hydrophobic) |

| Applications | Potential electrocatalyst, sensor material | Herbicide, electrochromics | AIE luminophores |

Key Differences :

- Substituent Effects: Additional methyl groups in this compound may lower solubility but enhance stability in non-aqueous media compared to Paraquat.

- Electronic Modulation: Steric hindrance from 2,2'-methyl groups could shift redox potentials or alter charge-transfer kinetics relative to 1,1'-dimethyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.